A Technical Guide to 3,5-Dimethyl-4-iodopyrazole (CAS 2033-45-6): Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 3,5-Dimethyl-4-iodopyrazole (CAS 2033-45-6): Synthesis, Properties, and Applications in Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 3,5-Dimethyl-4-iodopyrazole. It moves beyond a simple data sheet to provide in-depth context, field-proven insights into its synthesis and handling, and a forward-looking perspective on its strategic role in modern therapeutics.
Introduction: The Strategic Value of a Halogenated Heterocycle
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its value stems from its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. The strategic functionalization of this core unlocks vast chemical space for drug discovery.
3,5-Dimethyl-4-iodopyrazole represents a particularly valuable building block. The introduction of an iodine atom at the C4 position does not merely add steric bulk; it installs a highly versatile synthetic handle.[1] This iodo-substituent is readily activated for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1] This capability allows for the precise and efficient introduction of diverse molecular fragments, a critical advantage in the iterative process of lead optimization for developing potent and selective therapeutics, especially in the realm of kinase inhibitors for oncology and inflammatory diseases.[1]
Core Compound Identification
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Systematic Name: 4-Iodo-3,5-dimethyl-1H-pyrazole
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Synonyms: 3,5-Dimethyl-4-iodopyrazole
Physicochemical and Spectroscopic Properties
The physical properties of 3,5-Dimethyl-4-iodopyrazole make it a manageable solid for laboratory use. Its characteristics are summarized below.
| Property | Value | Source(s) |
| Appearance | Pale white crystalline powder / solid | [3] |
| Melting Point | 136-140 °C | [3][6] |
| Boiling Point | 203.2 °C at 760 mmHg | [3] |
| Density | 1.9 ± 0.1 g/cm³ | [3] |
| LogP (XLogP3) | 1.7 | [3] |
| Vapor Pressure | 0.00241 mmHg at 25°C | [3][6] |
| Refractive Index | 1.634 | [3] |
| UV max (λmax) | 223 nm (in Ethanol) | [4][6] |
Synthesis Methodology: Electrophilic Iodination
The synthesis of 3,5-Dimethyl-4-iodopyrazole is most commonly achieved through the direct electrophilic iodination of the parent heterocycle, 3,5-dimethyl-1H-pyrazole. The pyrazole ring is electron-rich, making it susceptible to substitution, particularly at the C4 position. A robust and high-yielding method utilizes Ceric Ammonium Nitrate (CAN) as a mild oxidant to generate the electrophilic iodine species in situ.[4]
Experimental Protocol: CAN-Mediated Iodination[4]
This protocol is a self-validating system, as the workup procedure is designed to remove both excess reagents and byproducts, yielding a crude product often pure enough for subsequent steps.
Step 1: Reagent Preparation
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In a 250 mL round-bottom flask, combine 3,5-dimethyl-1H-pyrazole (0.5 g, 5.2 mmol), elemental iodine (I₂, 0.79 g, 3.1 mmol), and ceric ammonium nitrate (CAN, 1.71 g, 3.1 mmol).
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Scientist's Insight: CAN is the key. It acts as an oxidizing agent to generate I+ from I₂, which is the active electrophile. This avoids the use of harsher iodinating agents.
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Step 2: Reaction Execution
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Add acetonitrile (CH₃CN, 70 mL) to the flask.
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Stir the reaction mixture vigorously at ambient room temperature for 16 hours.
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Scientist's Insight: Acetonitrile is an ideal polar aprotic solvent for this reaction, solubilizing the starting materials without interfering with the electrophilic substitution mechanism. The extended reaction time ensures high conversion.
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Step 3: Solvent Removal
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Upon completion (monitored by TLC), remove the acetonitrile under reduced pressure using a rotary evaporator.
Step 4: Aqueous Workup & Purification
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Dissolve the resulting residue in ethyl acetate (AcOEt).
-
Transfer the solution to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) and then with saturated brine.
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Scientist's Insight: The thiosulfate wash is critical. It quenches any unreacted iodine, converting it to colorless iodide (I⁻), providing a clear visual endpoint for the quench as the organic layer loses its purple/brown iodine color. The brine wash removes residual water from the organic layer.
-
-
Extract the aqueous phase once more with ethyl acetate to recover any dissolved product.
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Combine all organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate to dryness under reduced pressure to afford the crude 4-iodo-3,5-dimethyl-1H-pyrazole.[4] The reported yield for the crude product is essentially quantitative (100%).[4]
Synthesis Workflow Diagram
Caption: Workflow for the CAN-mediated synthesis of 3,5-Dimethyl-4-iodopyrazole.
Applications in Medicinal Chemistry and Drug Development
The primary utility of 3,5-Dimethyl-4-iodopyrazole is as a versatile intermediate for constructing more complex molecular architectures.[1] The carbon-iodine bond is a prime site for metal-catalyzed cross-coupling reactions.
Role as a Cross-Coupling Partner
The iodine atom serves as an excellent leaving group in catalytic cycles, particularly those involving palladium. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or vinyl-pyrazole structures.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
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Heck Coupling: Reaction with alkenes.
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Buchwald-Hartwig Amination: Formation of C-N bonds.
This synthetic flexibility is paramount in drug discovery, enabling the rapid generation of analog libraries to probe structure-activity relationships (SAR). For example, the core scaffold has been instrumental in developing potent kinase inhibitors targeting JNK, c-Met, and Cyclin-Dependent Kinases (CDKs).[1] Furthermore, the broader 3,5-dimethylpyrazole class of molecules has shown significant promise as inhibitors of phosphodiesterase type 4 (PDE4), which is relevant for treating inflammatory conditions like asthma and COPD.[2][7]
Conceptual Application Workflow
Caption: Strategic use of 3,5-Dimethyl-4-iodopyrazole in cross-coupling reactions.
Safety, Handling, and Storage
Proper handling of 3,5-Dimethyl-4-iodopyrazole is essential to ensure laboratory safety. The compound is classified as an irritant and can cause serious eye damage.
GHS Hazard Classification
| Hazard Class | Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [3][8] |
| Serious Eye Damage | H318 | Causes serious eye damage | [3] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [3][8] |
| Signal Word | Danger | [3] |
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid breathing dust.[3][8][9]
-
PPE: Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] For dusty operations, a NIOSH-approved N95 dust mask is recommended.
-
Hygiene: Wash hands thoroughly after handling.[3][9] Do not eat, drink, or smoke in the work area.[9][10]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][11]
-
Keep away from incompatible materials such as strong oxidizing agents.[9][11]
-
The container should be stored in a locked-up area.[3]
First Aid Measures
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If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical help if you feel unwell.[3]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[3]
-
If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical help.[3]
Conclusion
3,5-Dimethyl-4-iodopyrazole is more than a simple chemical reagent; it is a strategic enabler for innovation in drug discovery. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and, most importantly, its synthetic versatility make it an indispensable tool for medicinal chemists. The ability to leverage the C-I bond for robust cross-coupling reactions provides a reliable pathway to novel and complex molecules, particularly in the high-value area of kinase inhibitor development. Adherence to strict safety protocols ensures that this powerful building block can be utilized effectively and safely in the pursuit of new human therapeutics.
References
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3,5-Dimethyl-4-iodo-1H-pyrazole . Boron Molecular. [Link]
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Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors . National Center for Biotechnology Information. [Link]
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Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate . PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of 4-iodopyrazoles: A Brief Review . ResearchGate. [Link]
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives . Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors . ResearchGate. [Link]
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3,5-Dimethylpyrazole: Nitrification Inhibitor and Isocyanate Blocking Agent . Royalchem. [Link]
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3,5-Dimethyl-4-iodopyrazole Properties . ChemBK. [Link]
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